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For Immediate Release

Shanghai, China — December 18, 2025 — This report provides a comprehensive review of the
efficacy and safety of TD-004, a novel degrader of the anaplastic lymphoma kinase (ALK)
fusion protein. Also known as HC58-111, TD-004 has demonstrated potent anti-tumor activity
in preclinical models of ALK-positive cancers. This guide offers a comparative analysis of TD-
004 against established ALK inhibitors, presenting key experimental data and detailed
methodologies for researchers, scientists, and drug development professionals.

Efficacy of TD-004 in ALK-Positive Cancer Models

TD-004 is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the ALK
fusion protein.[1] This mechanism of action leads to the inhibition of downstream signaling
pathways crucial for cancer cell proliferation and survival. Preclinical studies have shown that
TD-004 effectively inhibits the growth of ALK fusion-positive cell lines, including the anaplastic
large-cell lymphoma line SU-DHL-1 and the non-small cell lung cancer line H3122.[1]

In Vitro Efficacy

In vitro studies have demonstrated the potent cytotoxic effects of TD-004 in ALK-positive
cancer cell lines. The half-maximal inhibitory concentration (IC50) values for TD-004 were
determined to be 0.058 puM in SU-DHL-1 cells and 0.18 uM in H3122 cells.[1] These values are
comparable to or, in some cases, more potent than those of approved ALK tyrosine kinase
inhibitors (TKIs).
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Table 1: Comparative In Vitro Efficacy of TD-004 and Other ALK Inhibitors

Compound SU-DHL-1 IC50 (pM) H3122 IC50 (M)
TD-004 (HC58-111) 0.058[1] 0.18[1]

Crizotinib 0.096 (normoxic)[2][3] 0.096 (normoxic)[2][3]
Ceritinib 0.0228[4] ~0.03[5]

Alectinib Not Available 0.033 (normoxic)[2][3]
Brigatinib 0.009[6] Not Available
Lorlatinib Not Available ~0.0012[7]

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy

In a xenograft model using H3122 cells, TD-004 was shown to significantly reduce tumor
growth, highlighting its potential for in vivo anti-tumor activity.[1]

Safety Profile of TD-004

As a preclinical compound, comprehensive safety and toxicity data for TD-004 in humans are
not yet available. Preclinical assessments are ongoing to establish a complete safety profile.
The safety profiles of approved ALK inhibitors are well-characterized and include a range of
adverse events.

Table 2: Common Adverse Events Associated with Approved ALK Inhibitors
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ALK Inhibitor Common Adverse Events

Vision disorders, nausea, diarrhea, vomiting,

Crizotinib N .
edema, constipation, elevated liver enzymes.[8]
Diarrhea, nausea, vomiting, abdominal pain,
Ceritinib fatigue, decreased appetite, elevated liver
enzymes.[8]
o Fatigue, constipation, edema, myalgia, elevated
Alectinib ]
liver enzymes.[8][9]
Nausea, diarrhea, fatigue, cough, headache,
Brigatinib increased blood pressure, pneumonitis.[10][11]
[12]
o Hyperlipidemia, edema, peripheral neuropathy,
Lorlatinib

cognitive effects, fatigue, weight gain.[8][13]

Mechanism of Action: ALK Signaling Pathway

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated through chromosomal rearrangements, drives several downstream signaling
pathways implicated in cancer cell growth and survival. These include the RAS-MAPK, PI3K-
AKT, and JAK-STAT pathways. TD-004, by inducing the degradation of the ALK fusion protein,
effectively shuts down these oncogenic signaling cascades.
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Caption: ALK signaling and the mechanism of action of TD-004.
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Experimental Protocols
Cell Viability Assay (IC50 Determination)

Cell Culture: SU-DHL-1 and H3122 cells are cultured in RPMI-1640 medium supplemented
with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified
atmosphere with 5% CO2.

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of
TD-004 or comparator compounds for 72 hours.

Viability Assessment: Cell viability is assessed using a standard method such as the
CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: The luminescence signal is measured, and the IC50 values are calculated by
fitting the dose-response curves using non-linear regression analysis.

In Vivo Xenograft Model

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used for tumor
implantation.

Cell Implantation: H3122 cells are harvested, resuspended in a suitable medium (e.g.,
Matrigel), and subcutaneously injected into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

Treatment: Once tumors reach a specified volume, mice are randomized into treatment and
control groups. TD-004 or a vehicle control is administered according to a predetermined
dosing schedule and route (e.g., intraperitoneal or oral).

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The tumor growth
inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume
of the treated group to that of the control group.

Subcutaneous Tumor Growth TD-004 or Tumor Volume

Randomization

Infeilz2 Cl Cite Implantation Monitoring Vehicle Treatment Evaluation
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Caption: Experimental workflow for the H3122 xenograft model.

Conclusion

TD-004 (HC58-111) is a promising novel ALK degrader with potent in vitro and in vivo anti-
tumor activity in ALK-positive cancer models. Its distinct mechanism of action, leading to the
degradation of the ALK oncoprotein, offers a potential new therapeutic strategy, particularly in
the context of resistance to conventional ALK inhibitors. Further preclinical and clinical
development will be crucial to fully elucidate its efficacy and safety profile for the treatment of
ALK-driven malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9440305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9440305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9440305/
https://pubmed.ncbi.nlm.nih.gov/31109722/
https://pubmed.ncbi.nlm.nih.gov/31109722/
https://pubmed.ncbi.nlm.nih.gov/33905667/
https://pubmed.ncbi.nlm.nih.gov/33905667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8345181/
https://www.benchchem.com/product/b1193785#review-of-td-004-efficacy-and-safety
https://www.benchchem.com/product/b1193785#review-of-td-004-efficacy-and-safety
https://www.benchchem.com/product/b1193785#review-of-td-004-efficacy-and-safety
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

